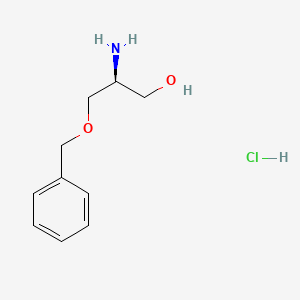
Clorhidrato de S-2-N-Cbz-propan-1,2-diamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-N-Cbz-Propane-1,2-diamine hydrochloride: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a white crystalline powder that is soluble in water and is commonly used in medical and industrial research.
Aplicaciones Científicas De Investigación
S-2-N-Cbz-Propane-1,2-diamine hydrochloride has diverse applications in scientific research due to its unique properties and versatility. It is used in drug development as a building block for synthesizing various pharmaceutical compounds. In chemistry, it serves as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology and medicine, it is used for developing therapeutic agents and studying biological pathways. Additionally, it finds applications in the industrial sector for catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-2-N-Cbz-Propane-1,2-diamine hydrochloride typically involves the protection of the amine group followed by the introduction of the desired substituents. The process often starts with the protection of propane-1,2-diamine using a carbobenzyloxy (Cbz) group.
Industrial Production Methods: Industrial production methods for S-2-N-Cbz-Propane-1,2-diamine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment to control temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: S-2-N-Cbz-Propane-1,2-diamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of S-2-N-Cbz-Propane-1,2-diamine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of S-2-N-Cbz-Propane-1,2-diamine hydrochloride depend on the type of reaction. For example, oxidation reactions may yield corresponding amides or imines, while reduction reactions may produce primary amines .
Mecanismo De Acción
Comparison with Other Similar Compounds: S-2-N-Cbz-Propane-1,2-diamine hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include (S)-2-N-Cbz-propane-1,2-diamine and other protected diamines. These compounds share similar protective groups but differ in their substituents and overall reactivity .
Comparación Con Compuestos Similares
Propiedades
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQGLCRZNBCNJH-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704266 |
Source


|
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850033-71-5 |
Source


|
| Record name | Benzyl [(2S)-1-aminopropan-2-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)





![benzyl (3S)-4-[[(3S)-3-benzyl-2-oxopiperidin-3-yl]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B592013.png)


![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

